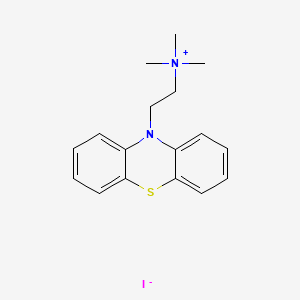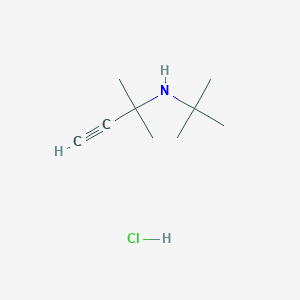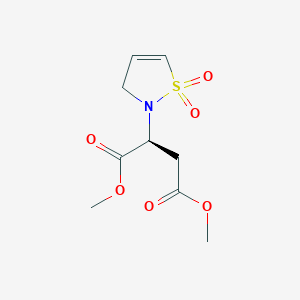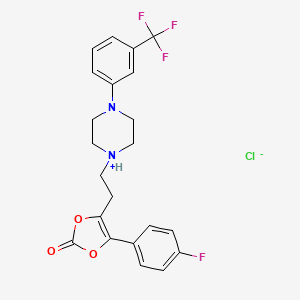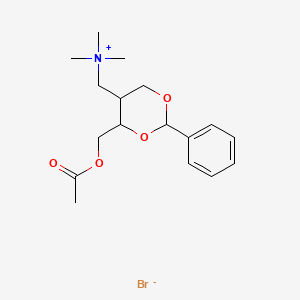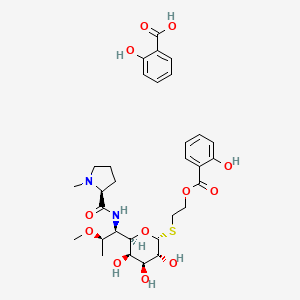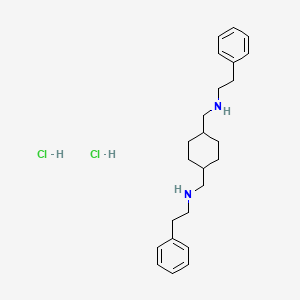![molecular formula C5H13NO6P2 B13756665 [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) CAS No. 5995-39-1](/img/structure/B13756665.png)
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₅H₁₃NO₆P₂ It is characterized by the presence of two phosphonic acid groups attached to a central nitrogen atom through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) typically involves the aminomethylation of trivalent organophosphorus acids. One common method is the reaction of dialkyl phosphonates with formaldehyde and a primary amine under acidic conditions. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also a widely used method for preparing phosphonic acids .
Industrial Production Methods
Industrial production of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids.
Scientific Research Applications
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a chelating agent and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a bone-targeting agent.
Mechanism of Action
The mechanism of action of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) involves its ability to form strong complexes with metal ions. This chelating property allows it to interact with various molecular targets, including enzymes and receptors. The compound’s phosphonic acid groups can coordinate with metal ions, affecting their availability and activity in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Phosphoric Acid: Contains a phosphorus atom bonded to three oxygen atoms and one hydroxyl group.
Phosphinic Acid: Features a phosphorus atom bonded to two oxygen atoms and one hydroxyl group.
Aminophosphonic Acids: Compounds with an amino group attached to the phosphorus atom.
Uniqueness
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is unique due to its dual phosphonic acid groups connected through a nitrogen atom, providing it with distinct chelating properties and reactivity compared to other phosphonic acids .
Properties
CAS No. |
5995-39-1 |
|---|---|
Molecular Formula |
C5H13NO6P2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
[phosphonomethyl(prop-2-enyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2H,1,3-5H2,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
BZIDMYLHMFSOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CP(=O)(O)O)CP(=O)(O)O |
Related CAS |
71550-11-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
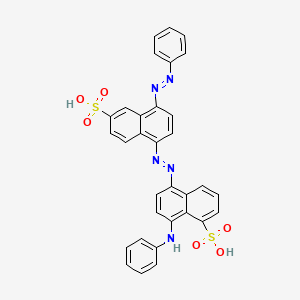
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
